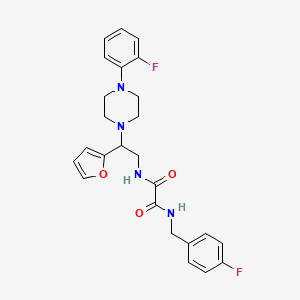

![molecular formula C22H27N3O3 B2708002 1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione CAS No. 872860-57-6](/img/structure/B2708002.png)

1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

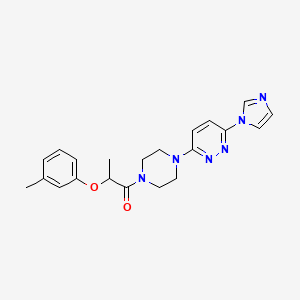

The compound “1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione” appears to contain an indole group and two piperidine groups. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an indole group attached to a piperidine group via an ethane-1,2-dione (also known as an acetyl) group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, both indoles and piperidines are relatively stable compounds, although they can participate in various chemical reactions. They are also both polar and capable of forming hydrogen bonds, which can affect their physical properties such as solubility .Applications De Recherche Scientifique

Regioselective Synthesis and Anti-tumor Activity

A study by Girgis (2009) explored the regioselective synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, which includes compounds structurally related to the one . These compounds exhibited mild activity against various human tumor cells, with considerable anti-tumor properties against colon, breast, leukemia, and prostate cancers. Additionally, they showed significant anti-inflammatory activity in vivo, suggesting potential applications in cancer and inflammation treatment (Girgis, 2009).

Efficient Synthesis of Nα-urethane-protected β- and γ-amino Acids

Cal et al. (2012) developed an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid, starting from compounds including 1-[(4-Methylphenyl)oxy]piperidine-2,6-dione. This process highlights the versatility of related compounds in synthesizing amino acid derivatives with potential pharmaceutical applications (Cal, Mariusz Jaremko, Łukasz Jaremko, & Stefanowicz, 2012).

Synthesis, Alkylation, and Structural Studies

Tugusheva et al. (1994) investigated the reactivity of 2-Piperidinomethylene-2H pyrrolo[1,2-a]indoles, showcasing the potential for creating a variety of structurally diverse compounds through reactions with active methylene units. This work underscores the compound's utility in synthetic organic chemistry and drug development (Tugusheva, Ryabova, Solov’eva, & Granik, 1994).

Synthesis of Ellipticine Quinone from Isatin

Ramkumar and Nagarajan (2014) described a new route to synthesize ellipticine quinone, starting from 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, highlighting the compound's role in generating key intermediates for the synthesis of complex molecules with potential anticancer properties (Ramkumar & Nagarajan, 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-20(23-11-5-1-6-12-23)16-25-15-18(17-9-3-4-10-19(17)25)21(27)22(28)24-13-7-2-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJKSUZCCPPHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B2707921.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)

![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)

![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)

methanone](/img/structure/B2707935.png)

![2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707941.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707942.png)